2,2'-(2-Methylpropane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol)
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Overview
Description
2,2’-(2-Methylpropane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) is a phenolic antioxidant commonly used to enhance the oxidation stability of various materials, including rubber and plastics . This compound is known for its ability to provide hydrogen protons to block free-radical-dominated chain reactions, making it an effective antioxidant .
Preparation Methods
The synthesis of 2,2’-(2-Methylpropane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) typically involves the reaction of hydroquinone with methylallyl alcohol in the presence of a catalyst such as phosphoric acid and a solvent system like toluene . The reaction conditions include heating the mixture and then drying the resulting product in a vacuum oven at 70°C for 6 hours . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
2,2’-(2-Methylpropane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) undergoes various chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include oxidizing agents and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the modification of the phenolic groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an antioxidant to enhance the stability of lipids and biodiesel . In biology and medicine, it is studied for its potential to protect cells from oxidative damage. In the industry, it is used to improve the oxidation stability of rubber and plastics . Its effectiveness as an antioxidant makes it valuable in various fields.
Mechanism of Action
The mechanism by which 2,2’-(2-Methylpropane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) exerts its effects involves the donation of hydrogen protons to free radicals, thereby blocking free-radical-dominated chain reactions . This action helps to stabilize materials and prevent oxidative degradation. The molecular targets and pathways involved include the interaction with free radicals and the stabilization of reactive species.
Comparison with Similar Compounds
Similar compounds to 2,2’-(2-Methylpropane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) include 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) and 2,2’-Methylenebis(4-ethyl-6-tert-butylphenol) . These compounds also function as antioxidants but may differ in their specific applications and effectiveness. The uniqueness of 2,2’-(2-Methylpropane-1,1-diyl)bis(6-tert-butyl-4-ethylphenol) lies in its specific structure, which provides distinct antioxidant properties and stability.
Properties
CAS No. |
672314-33-9 |
---|---|
Molecular Formula |
C28H42O2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
2-tert-butyl-6-[1-(3-tert-butyl-5-ethyl-2-hydroxyphenyl)-2-methylpropyl]-4-ethylphenol |
InChI |
InChI=1S/C28H42O2/c1-11-18-13-20(25(29)22(15-18)27(5,6)7)24(17(3)4)21-14-19(12-2)16-23(26(21)30)28(8,9)10/h13-17,24,29-30H,11-12H2,1-10H3 |
InChI Key |
LDJPMZRHWQFLQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=C(C(=CC(=C2)CC)C(C)(C)C)O)C(C)C |
Origin of Product |
United States |
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